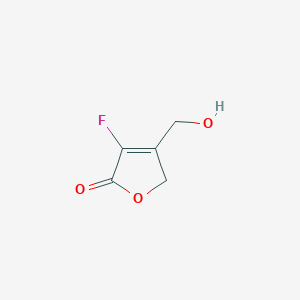![molecular formula C7H13BF3KO B13482171 Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide is a chemical compound with the molecular formula C6H10BF3KO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide typically involves the reaction of a boron-containing precursor with a potassium salt under controlled conditions. One common method involves the reaction of potassium fluoride with a boron trifluoride etherate complex in the presence of an oxan-4-yl ethyl group. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is subjected to rigorous quality control measures to ensure its purity and stability .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing compounds.
Substitution: The trifluoro group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds. These products have diverse applications in organic synthesis and materials science .
Scientific Research Applications
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich species, such as nucleophiles, to form stable boron-nitrogen or boron-oxygen bonds. This property is exploited in various chemical reactions and applications, such as catalysis and drug development .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(oxan-2-yl)boranuide: Similar in structure but with the oxan group at a different position.
Potassium trifluoro(oxan-4-ylmethoxymethyl)boranuide: Contains an additional methoxymethyl group.
Potassium trifluoro[(oxan-2-yl)methyl]boranuide: Similar structure with a different substitution pattern.
Uniqueness
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise control over reactivity and stability is required .
Properties
Molecular Formula |
C7H13BF3KO |
|---|---|
Molecular Weight |
220.08 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(oxan-4-yl)ethyl]boranuide |
InChI |
InChI=1S/C7H13BF3O.K/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h7H,1-6H2;/q-1;+1 |
InChI Key |
SSNLZPSNLUDBNZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC1CCOCC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)

![[5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid](/img/structure/B13482108.png)
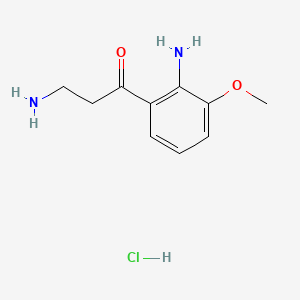

![1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one](/img/structure/B13482124.png)
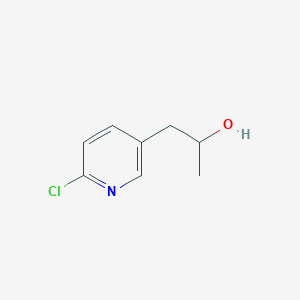

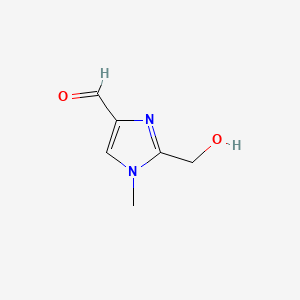
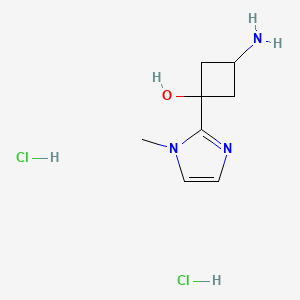
![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
